1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene
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Overview
Description
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzylidene group attached to an indene core, with dimethylamino and methoxy substituents enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 5,6-dimethoxyindene. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- (E)-2-(4-dimethylaminobenzylidene)-1-benzosuberone
Uniqueness
1-(4-Dimethylaminobenzylidene)-5,6-dimethoxyindene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxy groups enhances its solubility and stability, making it a versatile compound for various applications.
Properties
CAS No. |
21899-30-9 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[(E)-(5,6-dimethoxyinden-1-ylidene)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H21NO2/c1-21(2)17-9-5-14(6-10-17)11-15-7-8-16-12-19(22-3)20(23-4)13-18(15)16/h5-13H,1-4H3/b15-11+ |
InChI Key |
AGPRWMSPKUNAAF-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC(=C(C=C32)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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